molecular formula C7H14F3N B2866267 7,7,7-Trifluoroheptan-3-amine CAS No. 910392-82-4

7,7,7-Trifluoroheptan-3-amine

Cat. No.: B2866267
CAS No.: 910392-82-4
M. Wt: 169.191
InChI Key: CVLHQGYNBVJTJY-UHFFFAOYSA-N
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Description

7,7,7-Trifluoroheptan-3-amine is an organic compound with the molecular formula C7H14F3N It is a fluorinated amine, characterized by the presence of three fluorine atoms attached to the terminal carbon of a heptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7,7-Trifluoroheptan-3-amine typically involves the introduction of the trifluoromethyl group into a heptane chain followed by amination. One common method is the reaction of 7,7,7-trifluoroheptan-3-one with ammonia or an amine source under reductive amination conditions. This process can be catalyzed by metals such as palladium or nickel, and often requires hydrogen gas as a reducing agent.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of high-pressure reactors and advanced catalytic systems can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 7,7,7-Trifluoroheptan-3-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like hydroxide ions (OH-), amines (NH2R)

Major Products:

    Oxidation: Imines, nitriles

    Reduction: Primary amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

7,7,7-Trifluoroheptan-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and metabolic pathways, as fluorine atoms can act as probes in biochemical assays.

    Medicine: Fluorinated amines like this compound are explored for their potential as drug candidates, particularly in the development of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of specialty chemicals and advanced materials, where its unique properties can enhance performance and stability.

Mechanism of Action

The mechanism of action of 7,7,7-Trifluoroheptan-3-amine involves its interaction with molecular targets through its amine and trifluoromethyl groups. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the trifluoromethyl group can enhance binding affinity and selectivity due to its electron-withdrawing properties. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 7,7,7-Trifluoroheptan-2-amine
  • 7,7,7-Trifluoroheptan-4-amine
  • 7,7,7-Trifluoroheptanoic acid

Comparison: Compared to its analogs, 7,7,7-Trifluoroheptan-3-amine is unique due to the position of the amine group on the third carbon of the heptane chain This positioning can influence its reactivity and interaction with other molecules

Properties

IUPAC Name

7,7,7-trifluoroheptan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F3N/c1-2-6(11)4-3-5-7(8,9)10/h6H,2-5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLHQGYNBVJTJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCCC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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